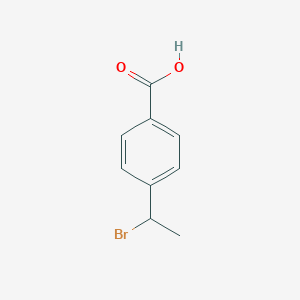

4-(1-Bromoethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICCYULHZWEWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408757 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113023-73-7 | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Bromoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzoic Acid from p-Toluic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzoic acid, a critical bifunctional intermediate in pharmaceutical and materials science research. The synthesis proceeds via the free-radical bromination of the benzylic position of p-toluic acid. This document delves into the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses critical process parameters and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this important transformation.

Strategic Overview: Benzylic Bromination

The conversion of p-toluic acid (4-methylbenzoic acid) to 4-(bromomethyl)benzoic acid is a classic example of selective free-radical halogenation. The target site for this transformation is the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is uniquely reactive due to the ability of the benzene ring to stabilize a radical intermediate through resonance.

The reagent of choice for this reaction is N-Bromosuccinimide (NBS).[1][2] NBS serves as a source of bromine radicals under controlled conditions, offering significant advantages over the use of elemental bromine (Br₂). It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competitive electrophilic aromatic addition reactions.

The overall transformation is as follows:

The Mechanistic Pathway: A Free-Radical Chain Reaction

The bromination of p-toluic acid with NBS proceeds through a well-established free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.[3][4][5]

2.1. Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon exposure to heat or UV light.[5][6] This generates initial radicals that start the chain process. These radicals can then abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).

2.2. Propagation This is the core cycle of the reaction, consisting of two repeating steps:

-

Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of p-toluic acid. This is the rate-determining step and is highly selective for the benzylic position due to the formation of a resonance-stabilized benzylic radical.

-

Bromine Abstraction: The newly formed benzylic radical abstracts a bromine atom from a molecule of Br₂ (generated in situ from the reaction of NBS with HBr byproduct) to form the final product, 4-(bromomethyl)benzoic acid, and a new bromine radical (Br•), which continues the chain.[3][5][7]

2.3. Termination The chain reaction concludes when any two radical species combine, resulting in a non-radical product.[3][4] This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures and optimized for safety and efficiency.[8][9]

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| p-Toluic Acid | 136.15 | 3.00 g | ~22 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.00 g | ~22.5 mmol | ~1.02 |

| Benzoyl Peroxide | 242.23 | 0.25 g | ~1 mmol | ~0.05 |

| Chlorobenzene | - | 30 mL | - | - |

| Hexane | - | ~50 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask containing a magnetic stir bar, add p-toluic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[8][9]

-

Solvent Addition: Add chlorobenzene (30 mL) to the flask. Ensure any solids adhering to the neck of the flask are washed down into the bulk mixture.

-

Reflux: Equip the flask with a reflux condenser and begin heating the mixture in a heating mantle. Bring the mixture to a gentle reflux and maintain it for 1 hour. The reaction time begins once the solution is actively boiling.

-

Cooling & Precipitation: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath to maximize the precipitation of the product.

-

Initial Filtration: Collect the solid precipitate via suction filtration using a Büchner funnel. The solid will contain the desired product and the byproduct, succinimide.

-

Washing - Step 1 (Organic Byproducts): Wash the collected solid on the filter with three portions of cold hexane (~10 mL each) to remove the solvent and any soluble organic impurities.[8][9]

-

Washing - Step 2 (Succinimide Removal): Transfer the crude solid to a beaker and add deionized water (~75 mL). Stir the resulting slurry thoroughly. Succinimide is water-soluble and will dissolve, while the desired product is not.

-

Final Filtration: Filter the solid again using suction filtration. Wash the purified solid on the filter with two portions of deionized water (~15 mL each), followed by two portions of cold hexane (~15 mL each) to aid in drying.[8][9]

-

Drying: Leave the product to dry under suction for at least 15 minutes to remove residual solvents. Obtain a crude yield and melting point.

-

Purification (Recrystallization): For obtaining a highly pure product, recrystallize the crude solid from a minimal amount of hot ethyl acetate.[8][10] Dissolve the solid in the minimum required volume of boiling ethyl acetate, then allow it to cool slowly to room temperature, and finally in an ice bath to crystallize. Collect the pure crystals by suction filtration.

Safety and Process Considerations

-

Solvent Selection: While carbon tetrachloride has been traditionally used for NBS brominations, it is a known carcinogen and its use is highly discouraged. Chlorobenzene is a suitable and less toxic alternative.[10]

-

Initiator Hazard: Benzoyl peroxide is a strong oxidizing agent and can be explosive if subjected to shock or friction, especially when not in a paste form. Handle with care and avoid leaving it in contact with ground glass joints.[8]

-

Reagent Handling: N-Bromosuccinimide is a lachrymator and irritant. The product, 4-(bromomethyl)benzoic acid, is a benzylic halide and should be handled with caution as it may be a skin irritant.[1]

-

Engineering Controls: This entire procedure must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of 4-(bromomethyl)benzoic acid from p-toluic acid using N-bromosuccinimide is an efficient and highly selective method for accessing a valuable chemical intermediate. A thorough understanding of the free-radical mechanism is essential for appreciating the selectivity of the reaction. By following the detailed experimental protocol and adhering to strict safety guidelines, researchers can reliably produce this compound in high purity. Its bifunctional nature, possessing both a carboxylic acid and a reactive benzylic bromide, makes it a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. chemistry.ucr.edu [chemistry.ucr.edu]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of a Versatile Intermediate

An In-depth Technical Guide to 4-(1-Bromoethyl)benzoic Acid: Properties, Reactivity, and Applications

In the landscape of modern organic synthesis and pharmaceutical development, the utility of a molecule is often defined by its structural functionality and reactive potential. This compound stands out as a bifunctional building block of significant interest. Possessing both a carboxylic acid and a reactive benzylic bromide, this compound serves as a versatile precursor for a wide array of more complex molecules. Its strategic importance lies in its ability to participate in diverse chemical transformations, enabling the construction of novel scaffolds for active pharmaceutical ingredients (APIs), particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its properties and reactivity, providing field-proven insights into its application and handling.

Physicochemical and Structural Identity

The foundational properties of this compound dictate its behavior in both storage and reaction conditions. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 113023-73-7 | [2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | [3][4][5] |

| Molecular Weight | 229.07 g/mol | [3][6] |

| Appearance | White crystals or crystalline powder | [7][8] |

| Melting Point | 147-156 °C | [7][8] |

| Solubility | Insoluble in water | [3][9] |

| IUPAC Name | This compound | [3][5][6] |

| SMILES | CC(C1=CC=C(C=C1)C(=O)O)Br | [3][6][10] |

| InChI Key | VICCYULHZWEWMB-UHFFFAOYSA-N | [3][5][6] |

Molecular Structure

The molecule's architecture is key to its reactivity. The carboxylic acid group is a planar, electron-withdrawing group, while the bromoethyl group at the para position introduces a chiral center and a highly reactive benzylic bromide.

Caption: 2D structure of this compound with chiral center ().

Spectral Fingerprints for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the bromine, and the methyl protons. The chemical shifts and splitting patterns are definitive for confirming the substitution pattern and the presence of the bromoethyl group.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid, while a sharp, strong peak indicates the C=O (carbonyl) stretch. Absorptions corresponding to the C-Br bond and aromatic C-H bonds are also present.[6]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern often shows a characteristic loss of bromine and other fragments, which helps in elucidating the structure.[6][11]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from its two distinct reactive sites. The choice of reagents and conditions allows for selective transformation at either the carboxylic acid or the benzylic bromide.

Reactions at the Benzylic Bromide

The carbon-bromine bond is the most reactive site for nucleophilic substitution. Bromine is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate. This facilitates both SN1 and SN2 reaction pathways.

-

Causality: This high reactivity is fundamental to its role as a building block. It allows for the facile introduction of a wide range of functionalities (e.g., amines, thiols, alkoxides) by reacting it with appropriate nucleophiles. This is a cornerstone of its use in constructing diverse molecular libraries for drug discovery.[1]

Caption: Generalized nucleophilic substitution at the benzylic position.

Reactions at the Carboxylic Acid

The carboxylic acid group undergoes reactions typical of its class, most notably esterification.

-

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester.[1] This is a crucial transformation in drug development, as converting a carboxylic acid to an ester can significantly alter a molecule's physicochemical properties, such as lipophilicity and cell membrane permeability. This strategy is often employed in the design of prodrugs to enhance bioavailability.[3][9][12]

Core Applications in Pharmaceutical Research

The dual reactivity of this compound makes it a valuable precursor in the synthesis of pharmaceuticals.

-

Chiral Synthesis: The bromoethyl group contains a stereocenter. This is critically important for the synthesis of enantiomerically pure drugs, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause unwanted side effects. It serves as a key building block for certain NSAIDs and protease inhibitors where specific stereochemistry is required for efficacy.[1]

-

Heterocycle Formation: It is a precursor for synthesizing nitrogen- and oxygen-containing heterocycles. The bromoethyl side chain can participate in cyclization reactions with nucleophiles like amines, leading to the formation of complex ring systems that are common motifs in medicinal chemistry.[1]

-

Prodrug Development: The carboxylic acid moiety can be masked as an ester or another labile group. This prodrug strategy is used to overcome challenges in drug delivery, such as poor solubility or rapid metabolism, by creating a derivative that is converted to the active drug in vivo.[12]

Experimental Protocol: Fischer Esterification

The following protocol describes a representative workflow for the synthesis of Ethyl 4-(1-bromoethyl)benzoate, illustrating the practical application of its chemical properties.

Step-by-Step Methodology

-

Reaction Setup (Rationale): To a round-bottom flask, add this compound. Add an excess of absolute ethanol, which acts as both the solvent and the nucleophilic reactant. The excess drives the equilibrium towards the product. Add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

-

Reflux (Rationale): Equip the flask with a reflux condenser and heat the mixture to reflux. The elevated temperature increases the rate of reaction without loss of volatile solvent or reactant. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Rationale): After the reaction is complete, cool the mixture to room temperature. Neutralize the sulfuric acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The effervescence of CO₂ indicates neutralization. This step is crucial to stop the reaction and prevent degradation during extraction.

-

Extraction (Rationale): Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. The ester product is more soluble in the organic phase, while inorganic salts and unreacted starting material remain in the aqueous phase. Wash the organic layer with brine to remove residual water.

-

Purification (Rationale): Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the pure ester from any remaining impurities.

Caption: Experimental workflow for the synthesis of Ethyl 4-(1-bromoethyl)benzoate.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.[3] For long-term stability, storing under an inert gas is recommended.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and chemical industries. Its bifunctional nature—a stable carboxylic acid and a reactive benzylic bromide—provides a reliable platform for constructing complex and high-value molecules. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for leveraging its full synthetic potential in a safe and effective manner.

References

- 1. Buy 4-[(1S)-1-bromoethyl]benzoic acid [smolecule.com]

- 2. 113023-73-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C9H9BrO2 | CID 5146225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | 113023-73-7 [chemicalbook.com]

- 10. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 11. This compound(113023-73-7) 1H NMR spectrum [chemicalbook.com]

- 12. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(1-Bromoethyl)benzoic Acid

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-(1-Bromoethyl)benzoic acid, identified by its CAS number 113023-73-7, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its strategic placement of a carboxylic acid group and a reactive benzylic bromide makes it a highly versatile intermediate. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution reactions.[1] This dual functionality allows for the facile introduction of the 4-carboxyphenylethyl scaffold into a wide array of molecules, making it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, offering a technical resource for laboratory professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application and safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113023-73-7 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White to off-white solid (crystals or powder) | [3] |

| Melting Point | 155-156 °C | [3] |

| Boiling Point (Predicted) | 324.3 ± 25.0 °C | [3] |

| Density (Predicted) | 1.540 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.12 ± 0.10 | [3] |

| Water Solubility | Insoluble | [3] |

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using standard spectroscopic techniques. While specific peak assignments can vary slightly based on the solvent and instrument, the following are expected characteristics:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a doublet for the methyl protons, a quartet for the methine proton adjacent to the bromine, and a characteristic pattern of aromatic protons in the para-substituted region. The acidic proton of the carboxylic acid will appear as a broad singlet.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the methyl carbon, the carbon bearing the bromine, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[2]

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch from the carboxylic acid, along with C-H stretches from the aromatic ring and aliphatic chain, and a C-Br stretch.

Synthesis and Mechanism: Free Radical Bromination

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-ethylbenzoic acid. This reaction selectively targets the benzylic position, which is activated towards radical formation due to the resonance stabilization of the resulting benzylic radical.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanism:

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Free radical bromination mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for benzylic bromination. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials and Equipment:

-

4-Ethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filtration flask

-

Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethylbenzoic acid in carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution. Causality Insight: NBS is used as a source of bromine radicals at a low and constant concentration, which favors substitution over addition to the aromatic ring. The radical initiator (AIBN or BPO) is necessary to start the chain reaction.

-

Initiation and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by heat or a UV lamp. The progress of the reaction can be monitored by observing the consumption of the slightly less dense NBS, which will be converted to the denser succinimide.

-

Work-up: After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

-

Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filtrate with cold solvent to ensure complete transfer.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as an ethyl acetate and hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Trustworthiness: Slow cooling is crucial for the formation of pure crystals, as impurities are excluded from the growing crystal lattice.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The bromoethyl group acts as a key pharmacophore or as a reactive handle for further molecular elaboration.

-

Enantiomerically Pure Pharmaceuticals: The chiral center at the benzylic position allows for the synthesis of enantiomerically pure drugs.[1] For example, the (S)-enantiomer is a precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.[1]

-

Heterocycle Synthesis: The reactive bromine atom can participate in cyclization reactions with nucleophiles like amines or thiols to form nitrogen- and oxygen-containing heterocycles, which are common scaffolds in drug molecules.[1]

-

Linker Chemistry: The dual functionality of the molecule makes it suitable for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spatial arrangement of different molecular components is critical.

Caption: Applications in Drug Discovery.

Safety, Handling, and Storage

As with all alpha-bromo carboxylic acids, this compound should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[4]

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[4]

-

Some suppliers recommend storage at 2-8°C.[3]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its predictable reactivity, facilitated by the benzylic bromide and the carboxylic acid, allows for its incorporation into a multitude of complex molecular architectures. A solid understanding of its synthesis, purification, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

The Solubility Profile of 4-(1-Bromoethyl)benzoic Acid: A Technical Guide for Pharmaceutical Development

Introduction: Navigating the Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory concept to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a compound is its solubility. Poor solubility can lead to diminished bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent. This guide provides an in-depth technical exploration of the solubility of 4-(1-Bromoethyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and offer a predictive analysis of the solubility of this compound in a range of common organic solvents. By understanding and predicting the solubility of this compound, scientists can streamline process development, optimize reaction conditions, and accelerate the drug development timeline.

I. Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, its molecular structure dictates its solubility behavior. The presence of a carboxylic acid group introduces polarity and the capacity for hydrogen bonding.[2][3] Conversely, the benzene ring and the bromoethyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" serves as a useful initial guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[2][3]

The solubility of a carboxylic acid is also significantly influenced by the pH of the medium.[4] In aqueous solutions, the carboxylic acid group can ionize, forming a carboxylate salt which is generally more soluble than the neutral acid. However, in the context of organic synthesis and purification, non-ionizing organic solvents are of primary interest.

II. Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This technique is reliable and widely accepted for its accuracy in establishing the thermodynamic solubility of a substance.[5][6]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Preparation of the Saturated Solution:

- An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation. 2. Equilibration:

- The sealed container is agitated at a constant, controlled temperature for a sufficient duration to allow the system to reach equilibrium. This is typically achieved by using an orbital shaker or a magnetic stirrer in a temperature-controlled environment. A period of 24 to 72 hours is generally recommended to ensure equilibrium is fully established.[5] 3. Phase Separation:

- Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be accomplished through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility. 4. Quantification:

- A precisely measured aliquot of the clear, saturated supernatant is carefully removed.

- The concentration of the dissolved this compound is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification. 5. Data Reporting:

- The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

III. Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Dielectric Constant (approx.) | Polarity | Predicted Solubility | Rationale for Prediction |

| Water | 80.1 | Polar | Insoluble | The hydrophobic nature of the benzene ring and the bromoethyl group outweighs the hydrophilic contribution of the carboxylic acid group. This is supported by available data sheets.[1] |

| Methanol | 32.7 | Polar | Soluble | As a polar protic solvent, methanol can effectively solvate the carboxylic acid group through hydrogen bonding. The smaller alkyl chain compared to other alcohols provides a good balance for interacting with both the polar and nonpolar parts of the molecule. |

| Ethanol | 24.5 | Polar | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Its slightly lower polarity might result in slightly lower solubility compared to methanol. 4-bromobenzoic acid is known to be soluble in ethanol.[5][7][8] |

| Isopropanol | 19.9 | Polar | Moderately Soluble | The larger alkyl group of isopropanol increases its nonpolar character, which may lead to a decrease in solubility compared to methanol and ethanol. |

| Acetone | 20.7 | Polar | Soluble | Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. 4-bromobenzoic acid is soluble in acetone.[5] |

| Ethyl Acetate | 6.02 | Mid-Polar | Moderately Soluble | Ethyl acetate has both a polar ester group and nonpolar ethyl and acetyl groups, making it a good solvent for compounds with mixed polarity. |

| Dichloromethane (DCM) | 9.08 | Mid-Polar | Moderately Soluble | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds. Its polarity is sufficient to interact with the carboxylic acid group to some extent, while its organic nature readily accommodates the nonpolar parts of the molecule. |

| Toluene | 2.38 | Nonpolar | Slightly Soluble | As a nonpolar aromatic solvent, toluene will primarily interact with the benzene ring of the solute. The polar carboxylic acid group will limit solubility. 4-ethylbenzoic acid is soluble in toluene.[9][10] The additional bromine atom in our target molecule may slightly alter this. |

| Hexane | 1.88 | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is unlikely to effectively solvate the polar carboxylic acid group, leading to very poor solubility. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, making it an excellent solvent for many organic compounds, including carboxylic acids. |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the carboxylic acid group, leading to high solubility. |

IV. Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting reactions or purifications at elevated temperatures can be a strategy to increase the amount of dissolved material.

-

Purity of the Solute: The presence of impurities can either increase or decrease the measured solubility of a compound. It is crucial to use a well-characterized and purified sample for accurate solubility determination.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form of this compound being used in solubility studies.

V. Relationship Between Solvent Properties and Predicted Solubility

The predicted solubility of this compound is strongly correlated with the polarity of the solvent, which can be quantified by its dielectric constant.

Caption: Correlation between solvent polarity and the predicted solubility of this compound.

VI. Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the theoretical principles, experimental methodologies, and a predictive solubility profile in various organic solvents. While direct quantitative data remains to be experimentally determined, the predictive analysis based on structural analogues offers valuable guidance for its application in organic synthesis and pharmaceutical process development.

For researchers and drug development professionals, a thorough understanding of the solubility of key intermediates like this compound is paramount. The protocols and predictive data presented herein serve as a robust starting point for optimizing reaction conditions, developing purification strategies, and ultimately, accelerating the path to new therapeutic discoveries. Future work should focus on the experimental validation of the predicted solubility data to further refine our understanding of this important chemical entity.

References

- 1. scispace.com [scispace.com]

- 2. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. 4-Bromobenzoic acid [nanfangchem.com]

- 9. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

Spectroscopic Unveiling of 4-(1-Bromoethyl)benzoic Acid: A Comprehensive Technical Guide

Introduction: The Molecular Blueprint of a Key Intermediate

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular intermediates is not merely a procedural formality but a cornerstone of scientific rigor and developmental success. 4-(1-Bromoethyl)benzoic acid, a substituted benzoic acid derivative, represents a pivotal building block in the synthesis of a multitude of more complex molecular architectures. Its strategic importance lies in the reactive benzylic bromide and the versatile carboxylic acid functionalities, which offer dual points for molecular elaboration. An unambiguous understanding of its structural and electronic properties is, therefore, paramount. This in-depth technical guide provides a comprehensive exploration of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a detailed molecular portrait for researchers, scientists, and drug development professionals.

This guide eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the process of spectroscopic analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Every piece of data will be meticulously analyzed and cross-referenced, grounded in authoritative sources to provide a trustworthy and expert-driven resource.

Molecular Structure and Spectroscopic Rationale

The journey into the spectroscopic world of this compound begins with its fundamental structure. Understanding the arrangement of atoms and the interplay of electronic effects is crucial for predicting and interpreting the spectral data.

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic signatures are:

-

A para-substituted aromatic ring: This will give rise to a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A carboxylic acid group (-COOH): This functional group has highly distinctive signals in both IR (a very broad O-H stretch and a strong C=O stretch) and NMR (a deshielded acidic proton and a carbonyl carbon).

-

A chiral bromoethyl group (-CH(Br)CH₃): This side chain will exhibit a quartet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum, with the bromine atom significantly influencing their chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can use the solvent signal as a reference.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. Its signal is often broad due to chemical exchange. |

| ~8.0 | Doublet | 2H | Ar-H (ortho to -COOH) | These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with the adjacent aromatic protons. |

| ~7.5 | Doublet | 2H | Ar-H (ortho to -CH(Br)CH₃) | These aromatic protons are in a slightly different chemical environment compared to the other set of aromatic protons. They also appear as a doublet. |

| ~5.2 | Quartet | 1H | -CH(Br)CH₃ | The methine proton is significantly deshielded by the adjacent electronegative bromine atom. It is split into a quartet by the three neighboring methyl protons. |

| ~2.0 | Doublet | 3H | -CH(Br)CH₃ | The methyl protons are coupled to the single methine proton, resulting in a doublet. |

Authoritative Insight: The distinct AA'BB' or simple doublet of doublets pattern in the aromatic region is a hallmark of para-substitution, providing immediate structural confirmation. The downfield shift of the methine proton to ~5.2 ppm is a direct consequence of the strong deshielding effect of the bromine atom, a key piece of evidence for the bromoethyl moiety.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |

| ~145-150 | Ar-C (ipso to -CH(Br)CH₃) | The aromatic carbon directly attached to the bromoethyl group. |

| ~130-135 | Ar-C (ipso to -COOH) | The aromatic carbon directly attached to the carboxylic acid group. |

| ~125-130 | Ar-CH | The four aromatic methine carbons, which may appear as two distinct signals due to symmetry. |

| ~45-50 | -CH(Br)CH₃ | The methine carbon is directly attached to the electronegative bromine, causing a significant downfield shift. |

| ~20-25 | -CH(Br)CH₃ | The methyl carbon is in a typical aliphatic region. |

Expert Commentary: The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the carboxylic acid and the bromoethyl substituents. Computational predictions and comparisons with similar substituted benzoic acids can aid in the precise assignment of these signals.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is standard.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

Place the finely ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of a blank KBr pellet is first recorded. Then, the sample pellet is scanned. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~1200 | Medium | O-H Bend | Carboxylic Acid |

| ~850 | Strong | C-H Bend (out-of-plane) | Aromatic Ring (para-substitution) |

| ~600-700 | Medium | C-Br Stretch | Alkyl Bromide |

Trustworthiness of the Data: The simultaneous observation of the extremely broad O-H stretch, the intense C=O stretch, and the characteristic aromatic C=C and C-H bending vibrations provides a highly confident identification of a para-substituted aromatic carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure: The ions are accelerated and separated based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak:

-

The molecular ion peak (M⁺) will appear at an m/z corresponding to the molecular weight of the compound (C₉H₉BrO₂). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom.[2]

-

M⁺ (with ⁷⁹Br): m/z ≈ 228

-

M+2⁺ (with ⁸¹Br): m/z ≈ 230

-

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the lability of the carbon-bromine bond and the stability of the resulting carbocations.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(1-Bromoethyl)benzoic Acid

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for 4-(1-Bromoethyl)benzoic acid (CAS No. 113023-73-7). As a reactive intermediate commonly used in organic synthesis and the development of pharmaceutical agents, a thorough understanding of its chemical properties and associated risks is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Compound Profile and Inherent Hazards

This compound is an organobromine compound featuring a carboxylic acid group and a benzylic bromide. This specific combination of functional groups dictates its reactivity and toxicological profile. The benzylic bromide is susceptible to nucleophilic substitution and elimination reactions, while the carboxylic acid moiety imparts acidic properties.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 113023-73-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid (Typical) | [3] |

| IUPAC Name | This compound | [1] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as hazardous, with data aggregated from multiple suppliers indicating a consistent hazard profile.[1]

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| [1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| [1][4][5] |

| Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation | Warning |

| [1][4][5] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

| [1][4][5] |

| Skin Corrosion (Sub-category 1C) | H314: Causes severe skin burns and eye damage | Danger |

| [6][7] |

Note: Some suppliers classify this chemical as causing severe skin burns and eye damage (H314), warranting a "Danger" signal word and the corrosion pictogram.[6][7] Given this more severe classification by some sources, it is prudent to handle the compound with the highest degree of caution, assuming it to be corrosive.

Reactivity and Stability Profile

-

Incompatibilities : The compound should be kept away from strong oxidizing agents, bases, alcohols, amines, and certain metals.[5][6] The benzylic bromide is reactive and can undergo unwanted reactions.

-

Conditions to Avoid : Exposure to moisture and excess heat should be avoided.[6] Moisture can lead to hydrolysis, potentially releasing corrosive hydrogen bromide gas. Dust generation should also be minimized to prevent inhalation hazards.[3]

-

Hazardous Decomposition Products : Upon thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3][6]

Risk Mitigation and the Hierarchy of Controls

Effective safety management involves a multi-layered approach to risk mitigation, prioritized by the hierarchy of controls. This framework prioritizes the most effective control measures (elimination, substitution) down to the least effective (PPE), which serves as the final barrier of protection.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution may not be feasible if it is a required synthetic intermediate. Therefore, the focus must be on robust engineering controls, administrative procedures, and appropriate PPE.

Standard Operating Procedures for Safe Use

Adherence to well-defined protocols is non-negotiable when handling this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation : All handling of this compound, including weighing, transfers, and reaction setup, MUST be conducted within a properly functioning certified chemical fume hood.[6][8] This is the primary engineering control to prevent inhalation of dust or potential HBr vapors.

-

Safety Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

| Protection Type | Specification | Rationale and Source(s) |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash or dust generation risk.[4][5][9] | Protects against dust particles, splashes, and corrosive effects causing serious eye irritation or damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[10][11] | Prevents skin contact, which can cause irritation or severe chemical burns. |

| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester.[11] | Protects skin from accidental contact and spills. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved respirator (e.g., N95 for particulates) must be used.[9][11][12] | Prevents respiratory tract irritation. |

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE : Put on all required PPE as specified in the table above.

-

Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

-

Reaction Setup : If adding to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when reacting with nucleophiles or bases.

-

Post-Handling : After use, securely close the container. Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

-

Decontamination : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][13]

Storage and Disposal

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] It should be stored away from incompatible materials and protected from moisture.[6] Store in a locked cabinet or area to restrict access.[5][6]

-

Disposal : this compound and any materials contaminated with it are considered hazardous waste. Dispose of waste in a clearly labeled, sealed, and appropriate container.[8] Do not dispose of down the drain.[4] Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[13][14]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid response required for different routes of exposure. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[4]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately. | [4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or burns occur, get medical advice/attention. | [5][6] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [4][6] |

Spill Response

A spill of this compound must be managed promptly and safely.

Caption: A workflow for responding to a chemical spill.

-

Evacuate and Alert : Alert personnel in the immediate area and restrict access.

-

Assess and Protect : If the spill is large or in a poorly ventilated area, evacuate and call emergency services. For small, manageable spills, don the appropriate PPE, including respiratory protection if necessary.[4]

-

Contain and Clean : Prevent the spread of the solid. Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[4][12]

-

Decontaminate : Clean the spill area with a suitable solvent and paper towels, placing all cleaning materials into the hazardous waste container.

-

Report : Report the incident to the laboratory supervisor or safety officer.

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of the hierarchy of controls and adhering strictly to the protocols outlined in this guide, researchers can minimize risks to themselves and their colleagues, ensuring a safe and productive research environment.

References

- 1. This compound | C9H9BrO2 | CID 5146225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. aksci.com [aksci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-(1-Bromoethyl)benzoic Acid in Chemical Synthesis

Introduction: A Bifunctional Linchpin in Molecular Construction

4-(1-Bromoethyl)benzoic acid is a uniquely versatile chemical intermediate whose value in organic synthesis and drug development is derived from its bifunctional nature. The molecule incorporates a carboxylic acid on a benzene ring, providing a handle for amide couplings, esterifications, and other derivatizations.[1] Crucially, it also possesses a secondary benzylic bromide, a reactive site ideal for nucleophilic substitution reactions.[2] This dual reactivity allows for sequential and controlled modifications, making it a strategic building block for constructing complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][4]

This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind experimental choices, providing validated protocols for key transformations, and outlining the safety considerations necessary for its handling.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is foundational to its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 113023-73-7 | [4][6] |

| Molecular Formula | C₉H₉BrO₂ | [5][6] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | White crystalline solid/powder | [7] |

| SMILES | CC(C1=CC=C(C=C1)C(=O)O)Br | [4][5] |

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling to ensure personnel safety.[5]

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during handling.[8] After handling, wash hands and face thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound should be protected from moisture and stored under an inert atmosphere if possible.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

Core Reaction Pathways and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The benzylic bromide is susceptible to nucleophilic attack, while the carboxylic acid engages in reactions typical of its class.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Benzylic Carbon

The bromine atom, being a good leaving group and positioned at a benzylic carbon, is readily displaced by a wide range of nucleophiles. This S_N reaction is a cornerstone of its application.

-

Causality: The stability of the potential benzylic carbocation intermediate facilitates both S_N1 and S_N2 reaction pathways, making this site highly reactive towards nucleophiles.

-

Applications: This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in pharmaceutically active compounds. For instance, reaction with primary or secondary amines yields substituted amino acids, while reaction with alcohols or thiols produces ethers and thioethers, respectively.[2]

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety offers a second, distinct reaction site.

-

Esterification: The compound can be converted to its corresponding ester, such as this compound ethyl ester, through reaction with an alcohol under acidic conditions.[2][3] This is often done to protect the carboxylic acid during subsequent reactions at the benzylic bromide or to modify the solubility and pharmacokinetic properties of the final molecule.

-

Amide Bond Formation: Using standard peptide coupling reagents (e.g., DCC, EDC), the carboxylic acid can be coupled with amines to form amides. This is one of the most important reactions in drug discovery for building complex molecules and mimicking peptide bonds.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for synthesizing heterocyclic compounds.[2]

-

Mechanism: A common strategy involves an initial reaction at one functional group, followed by an intramolecular cyclization. For example, the carboxylic acid can be converted to an amide, and a subsequent intramolecular nucleophilic substitution of the bromide by the amide nitrogen can lead to the formation of lactams.[2]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Synthesis of Ethyl 4-(1-bromoethyl)benzoate via Fischer Esterification

This protocol details the protection of the carboxylic acid group as an ethyl ester, a common precursor for further reactions.

Materials & Equipment:

-

This compound

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq.). Add a 20-fold excess of anhydrous ethanol.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Neutralization: Slowly pour the concentrated mixture into a separatory funnel containing saturated NaHCO₃ solution. Caution: CO₂ evolution. Swirl gently until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Secondary Amine

This protocol describes a general procedure for forming a C-N bond at the benzylic position.

Materials & Equipment:

-

This compound (or its ester derivative from Protocol 1)

-

Secondary Amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq.)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 - 2.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Round-bottom flask with magnetic stirrer and nitrogen inlet

-

Standard workup and purification equipment

Procedure:

-

Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the anhydrous solvent.

-

Addition of Reagents: Add the secondary amine (1.1 eq.) followed by the base (DIPEA, 1.5 eq.). The base is crucial to neutralize the HBr byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench with water and transfer to a separatory funnel.

-

Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to obtain the desired tertiary amine derivative.

Caption: Generalized workflow for nucleophilic substitution and product isolation.

Conclusion

This compound stands out as a high-value intermediate due to its predictable and versatile reactivity. The ability to perform selective transformations at either the benzylic bromide or the carboxylic acid site provides chemists with a powerful tool for the convergent synthesis of complex target molecules. The protocols and safety information provided herein serve as a robust foundation for researchers in drug development and materials science to leverage the full synthetic potential of this compound.

References

- 1. annexechem.com [annexechem.com]

- 2. Buy 4-[(1S)-1-bromoethyl]benzoic acid [smolecule.com]

- 3. L13025.03 [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C9H9BrO2 | CID 5146225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aksci.com [aksci.com]

Application Notes & Protocols: The Strategic Role of 4-(1-Bromoethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(1-Bromoethyl)benzoic acid is a bifunctional organic compound that has emerged as a critical starting material and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structure, featuring a carboxylic acid group on a benzene ring and a reactive benzylic bromide, provides two distinct points for chemical modification. This duality allows for the strategic construction of complex molecular architectures, making it an invaluable tool in the drug discovery and development pipeline. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups.[1][2] This document provides an in-depth guide to the applications and experimental protocols involving this compound, with a focus on its role in synthesizing high-value pharmaceutical compounds.

Physicochemical Properties & Data Summary

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in synthesis.

| Property | Value | Source |

| CAS Number | 113023-73-7 | [3][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to off-white crystals or powder | [6] |

| Melting Point | 147.0-156.0 °C | [6] |

| Solubility | Insoluble in water | [2] |

| IUPAC Name | This compound | [3][5] |

| SMILES | CC(C1=CC=C(C=C1)C(=O)O)Br | [3][5] |

| InChI Key | VICCYULHZWEWMB-UHFFFAOYSA-N | [3][5] |

Safety & Handling: A Mandate for Laboratory Practice

As a reactive halogenated compound, this compound requires careful handling to ensure laboratory safety. It is classified as an irritant and can be harmful if swallowed or inhaled.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H314 & H315: Causes severe skin burns and eye damage; Causes skin irritation.[3][7]

-

H318 & H319: Causes serious eye damage; Causes serious eye irritation.[3][7]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P260 & P261: Do not breathe dust. Avoid breathing vapors, mist, or gas.[7][8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]